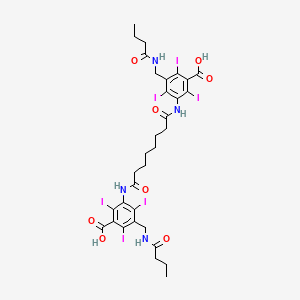
Benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) is a complex organic compound characterized by the presence of multiple iodine atoms and amide groups. This compound is notable for its unique structure, which includes a benzoic acid core with various substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) typically involves multiple steps, starting with the iodination of benzoic acid derivatives. The process includes:
Iodination: Introduction of iodine atoms to the benzoic acid core.
Amidation: Formation of amide bonds through reactions with butyramide.
Coupling: Linking the iodinated benzoic acid derivatives with suberoyldiimino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH, is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove iodine atoms or reduce amide groups to amines.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging due to its high iodine content, which enhances contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound play a crucial role in its biological activity, potentially interfering with metabolic pathways and cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The simplest aromatic carboxylic acid, used as a preservative and in organic synthesis.
3,4,5-Triiodobenzoic acid: A related compound with three iodine atoms, used in similar applications.
Suberoylanilide hydroxamic acid (SAHA): A compound with a similar suberoyl group, used as a histone deacetylase inhibitor in cancer therapy.
Uniqueness
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) is unique due to its combination of multiple iodine atoms and amide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
25903-30-4 |
|---|---|
Molecular Formula |
C32H36I6N4O8 |
Molecular Weight |
1366.1 g/mol |
IUPAC Name |
3-[(butanoylamino)methyl]-5-[[8-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-8-oxooctanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C32H36I6N4O8/c1-3-9-17(43)39-13-15-23(33)21(31(47)48)27(37)29(25(15)35)41-19(45)11-7-5-6-8-12-20(46)42-30-26(36)16(14-40-18(44)10-4-2)24(34)22(28(30)38)32(49)50/h3-14H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46)(H,47,48)(H,49,50) |
InChI Key |
MRHTZPNCRQXRHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)CCC)I)I)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















